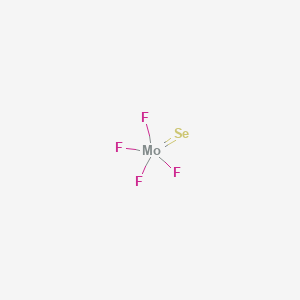![molecular formula C17H21BrN2O3 B1235143 2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE CAS No. 59479-82-2](/img/structure/B1235143.png)
2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthyloxy group, a hydroxy group, and a bromoacetyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine typically involves multiple steps. One common method starts with the reaction of α-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(1-naphthyloxy)propan-1-ol. This intermediate is then reacted with ethylenediamine to introduce the ethylenediamine moiety. Finally, the compound is brominated using bromoacetyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromoacetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine involves its interaction with specific molecular targets. The hydroxy and bromoacetyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxy group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate: Similar structure but lacks the bromoacetyl group.
N-(2-Hydroxy-3-(2-naphthyloxy)propyl)-N’-bromoacetylethylenediamine: Isomeric compound with a different position of the naphthyloxy group.
Uniqueness
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is unique due to the presence of both the naphthyloxy and bromoacetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
Número CAS |
59479-82-2 |
|---|---|
Fórmula molecular |
C17H21BrN2O3 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-bromo-N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C17H21BrN2O3/c18-10-17(22)20-9-8-19-11-14(21)12-23-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,19,21H,8-12H2,(H,20,22) |
Clave InChI |
BBYDRQMXLVAJSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
Sinónimos |
N-(2-hydroxy-3-(1-naphthyloxy)propyl)-N'-bromoacetylethylenediamine NHNP-NBE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)

![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)
![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)



![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)






